Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate

Description

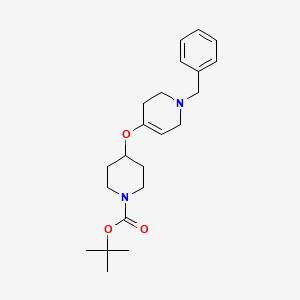

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a benzyl-substituted tetrahydropyridinyl ether moiety at the 4-position. This compound is structurally characterized by its bicyclic framework, which combines a piperidine ring with a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine). Such scaffolds are commonly employed in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly targeting central nervous system (CNS) disorders or viral infections due to their ability to modulate enzyme activity or receptor binding .

The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes , while the benzyl-tetrahydropyridinyl ether moiety may influence lipophilicity and bioavailability, critical for drug-like properties.

Properties

Molecular Formula |

C22H32N2O3 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

tert-butyl 4-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)oxy]piperidine-1-carboxylate |

InChI |

InChI=1S/C22H32N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-9,20H,10-17H2,1-3H3 |

InChI Key |

FPUNGXUQKCYSLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tetrahydropyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions depend on the specific functional groups present and the desired transformation. Major products formed from these reactions can vary widely based on the reaction conditions and reagents used.

Scientific Research Applications

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Benzyl Groups : The bromobenzyl analog (2b) exhibits higher molecular weight and reactivity due to bromine, making it suitable for cross-coupling reactions , whereas the benzyl-THP group in the target compound may improve blood-brain barrier penetration .

- Electron-Withdrawing Effects : The trifluoromethyl derivative shows increased stability and binding affinity to hydrophobic enzyme pockets, a trait leveraged in kinase inhibitors .

- Phenethyl vs. THP Ethers : Methoxyphenethyl derivatives (e.g., compound 4 in ) demonstrate superior metabolic stability compared to THP ethers, which may undergo oxidative degradation .

Physicochemical Properties

- Solubility: The target compound’s benzyl-THP group likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 4-aminopiperidine derivatives) .

- Stability : The tert-butyl carbamate group provides hydrolytic stability under basic conditions, unlike tosyl (Ts) or benzyl (Bn) protecting groups, which require specific deprotection strategies .

- Crystallinity : Derivatives like tert-butyl 4-(3-methoxystyryl)piperidine-1-carboxylate () form crystalline solids, aiding purification, while the target compound’s THP ether may introduce conformational flexibility, complicating crystallization .

Biological Activity

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate (CAS No. 2204518-86-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 372.51 g/mol. The structure features a piperidine ring connected to a tetrahydropyridine moiety through an ether linkage, which may contribute to its biological activity.

Research suggests that compounds similar to this compound may interact with various biological targets:

- Neurotransmitter Receptors : Compounds in this class often exhibit affinity for neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This can lead to effects on mood and cognition.

- Antimycobacterial Activity : Similar tetrahydropyridine derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 6.3 µM . This suggests potential applications in treating tuberculosis.

- Antioxidant Properties : Many piperidine derivatives are known for their antioxidant activities, which can mitigate oxidative stress in cells .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimycobacterial Activity :

- Neuropharmacological Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.